molecular formula C14H18N4 B3016702 5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine CAS No. 2138429-68-0

5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine

Cat. No. B3016702
CAS RN: 2138429-68-0
M. Wt: 242.326
InChI Key: VLMMATOFNNHYJY-UHFFFAOYSA-N
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Description

“5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine” is a chemical compound . It is a valuable scaffold for drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation of commercially available Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .


Chemical Reactions Analysis

The chemical reactivity patterns of similar compounds involve selective reduction of the lactam using borane. The resulting amine is protected using a tert-butyloxycarbonyl protecting group. The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine” include a molecular weight of 242.32 . It is a powder at room temperature .

Scientific Research Applications

Drug Design and Medicinal Chemistry

This compound serves as a valuable scaffold for drug design due to its heterocyclic structure, which is a common feature in many pharmacologically active molecules . Its versatility allows for the creation of a wide array of derivatives, each with the potential to interact with biological targets in unique ways. This adaptability makes it an excellent candidate for lead optimization in drug discovery, where modifications can enhance potency, selectivity, and metabolic stability .

Kinase Inhibitor Development

In the development of kinase inhibitors, which are crucial in the treatment of cancers and other diseases, this compound’s structure can be modified to improve interactions with kinase enzymes. The synthesis of tetrahydropyrazolo diazepine 2-carboxylates and its derivatives is particularly relevant in this context, providing a pathway to novel therapeutic entities .

Chemical Synthesis

The compound’s reactivity patterns make it suitable for use in chemical synthesis. It can undergo various standard chemistry applications, including Buchwald and Chan arylation, which are essential reactions in organic synthesis. These reactions can lead to the creation of complex molecules with potential industrial and pharmaceutical applications .

Agricultural Research

While direct applications in agriculture are not explicitly mentioned, the chemical reactivity and the potential for creating derivatives suggest that this compound could be used to synthesize molecules with herbicidal or pesticidal activities. Further research could explore its use in developing new agrochemicals .

Environmental Studies

The compound’s derivatives could be studied for their environmental impact, particularly in terms of biodegradability and toxicity. Understanding these aspects is crucial for the development of environmentally friendly pharmaceuticals and chemicals .

Material Science

Due to its structural properties, this compound could be used in material science to create novel polymers or coatings with unique characteristics. Its heterocyclic core could impart stability or other desirable properties to materials used in various industries .

Safety and Hazards

The safety information for “5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine” includes several hazard statements: H302, H315, H319, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-14-9-13-11-17(7-4-8-18(13)16-14)10-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMATOFNNHYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=NN2C1)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine

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